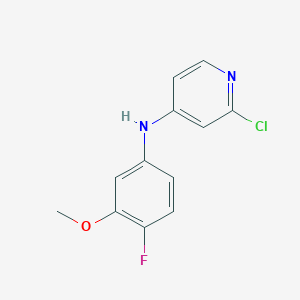

(2-Chloro-pyridin-4-yl)-(4-fluoro-3-methoxy-phenyl)-amine

Cat. No. B8306936

M. Wt: 252.67 g/mol

InChI Key: MVGKMOOMWKLVTB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07622486B2

Procedure details

2-Chloro-4-iodopyridine (340.4 mg, 1.42 mmol) was dissolved in anhydrous toluene (15 mL), after which 4-fluoro-3-methoxyaniline (241.4 mg, 1.7 mmol), tris(dibenzylidineacetone)dipalladium(0) (26.5 mg, 0.028 mmol), 1,3-bis(diphenylphosphino)propane (23 mg, 0.06 mmol), and sodium-tert-butoxide (191.9 mg, 2.0 mmol) were added to the solution. This reaction mixture was stirred at reflux for 12-18 hours, after which the reaction was diluted in dichloromethane and filtered through Celite™. The Celite™ was washed with dichloromethane, and the resulting solution was concentrated to afford the product. This solid was collected and dried for 12-18 hours under vacuum. Purification (Biotage Horizon HPFC chromatography system, SiO2, 90:9:1 dichloromethane:methanol:ammonium hydroxide) yielded a light brown solid (18, 169 mg, 47%); HPLC: Inertsil ODS-3V C18, 30:70[KH2PO4 (0.01M, pH 3.2): CH3CN], 264 nm, Rt 5.2 min, 93.6% purity.

[Compound]

Name

tris(dibenzylidineacetone)dipalladium(0)

Quantity

26.5 mg

Type

reactant

Reaction Step Two

Name

KH2PO4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[CH:4][N:3]=1.[F:9][C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][C:11]=1[O:17][CH3:18].C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(C)([O-])C.[Na+].OP([O-])(O)=O.[K+]>C1(C)C=CC=CC=1.ClCCl.CC#N>[Cl:1][C:2]1[CH:7]=[C:6]([NH:14][C:13]2[CH:15]=[CH:16][C:10]([F:9])=[C:11]([O:17][CH3:18])[CH:12]=2)[CH:5]=[CH:4][N:3]=1 |f:3.4,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

340.4 mg

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC=CC(=C1)I

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

241.4 mg

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=C(N)C=C1)OC

|

[Compound]

|

Name

|

tris(dibenzylidineacetone)dipalladium(0)

|

|

Quantity

|

26.5 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

23 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

191.9 mg

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[Na+]

|

Step Three

|

Name

|

KH2PO4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OP(=O)(O)[O-].[K+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC#N

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

This reaction mixture was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 12-18 hours

|

|

Duration

|

15 (± 3) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through Celite™

|

WASH

|

Type

|

WASH

|

|

Details

|

The Celite™ was washed with dichloromethane

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the resulting solution was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This solid was collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried for 12-18 hours under vacuum

|

|

Duration

|

15 (± 3) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification (Biotage Horizon HPFC chromatography system, SiO2, 90:9:1 dichloromethane:methanol:ammonium hydroxide)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielded a light brown solid (18, 169 mg, 47%)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC1=NC=CC(=C1)NC1=CC(=C(C=C1)F)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |